molecular formula C13H17BBrFO2S B14018694 2-(4-Bromo-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Bromo-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14018694
M. Wt: 347.1 g/mol
InChI Key: AZVLZOMBORXNGE-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2-fluoro-3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Tetrahydrofuran or dimethylformamide are often used as solvents.

Major Products

    Biaryl Compounds: Formed through cross-coupling reactions.

    Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Cross-Coupling Reactions: Facilitates the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

    Drug Development: Potential use in the synthesis of biologically active compounds.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agrochemicals: Synthesis of compounds used in agriculture.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The presence of the bromine and fluorine atoms enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-3-(methylthio)phenylboronic acid
  • 4-Bromo-2-fluoro-3-(methylthio)phenyl)(phenyl)methanol
  • 4-Bromo-2-fluoro-3-(methylthio)phenyl)(phenyl)methanone

Uniqueness

2-(4-Bromo-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which enhances its stability and reactivity in cross-coupling reactions compared to other boronic acids and esters.

Properties

Molecular Formula

C13H17BBrFO2S

Molecular Weight

347.1 g/mol

IUPAC Name

2-(4-bromo-2-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BBrFO2S/c1-12(2)13(3,4)18-14(17-12)8-6-7-9(15)11(19-5)10(8)16/h6-7H,1-5H3

InChI Key

AZVLZOMBORXNGE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)SC)F

Origin of Product

United States

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